molecular formula C20H26N2O2S B8384633 4-(5-Benzyl-thiazol-2-yl)-1-t-butyloxycarbonyl-piperidine

4-(5-Benzyl-thiazol-2-yl)-1-t-butyloxycarbonyl-piperidine

Cat. No.: B8384633
M. Wt: 358.5 g/mol
InChI Key: JAJRYKSYIOEBER-UHFFFAOYSA-N
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Description

4-(5-Benzyl-thiazol-2-yl)-1-t-butyloxycarbonyl-piperidine is a useful research compound. Its molecular formula is C20H26N2O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

tert-butyl 4-(5-benzyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C20H26N2O2S/c1-20(2,3)24-19(23)22-11-9-16(10-12-22)18-21-14-17(25-18)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3

InChI Key

JAJRYKSYIOEBER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(S2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 65 mg of 1-bromo-3-phenyl-2-propanone (from reacting the acid chloride with diazomethane followed by hydrogen bromide) in 4 ml EtOH was added 74 mg of 1-boc-isonipecot-thioamide (from Step A). The reaction was stirred for 2 hours at 80° C. The solvent was then evaporated under reduced pressure. The residue was purified by flash chromatography with 10% EtOAc in hexane to give 37 mg of the title compound.
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
74 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

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